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Compound of Interest

(5-(Methoxymethyl)pyridin-3-
Compound Name:
yl)boronic acid

cat. No.: B1320137

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid, with the CAS Number 200204-95-1 and
molecular formula C7H10BNOs3, is a pyridine-based boronic acid derivative.[1][2] Such
compounds are of significant interest to researchers in medicinal chemistry and materials
science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as
bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR,
IR, MS) for this compound.

It is important to note that while commercial suppliers indicate the availability of spectroscopic
data for (5-(Methoxymethyl)pyridin-3-yl)boronic acid, detailed experimental data and
protocols are not readily available in the public domain.[3][4] Therefore, this document presents
predicted spectroscopic data based on the known structure of the molecule and general
principles of spectroscopic analysis for similar organic compounds.

Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
(5-(Methoxymethyl)pyridin-3-yl)boronic acid.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.7-8.9 S 1H H-2 (Pyridine)
~8.5-8.7 S 1H H-6 (Pyridine)
~8.0-8.2 s 1H H-4 (Pyridine)
~4.5-4.7 S 2H -CH2-
~3.3-35 S 3H -OCHs
(broad) S 2H -B(OH)2

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~145 - 155 C-2, C-6 (Pyridine)
~135- 145 C-4 (Pyridine)
~130 - 140 C-5 (Pyridine)
~120 - 130 C-3 (Pyridine, C-B)
~70-75 -CH2-
~55 - 60 -OCHs
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

~3600 - 3200 Broad, Strong O-H stretch (B-OH)
~3100 - 3000 Medium C-H stretch (Aromatic)
~2950 - 2850 Medium C-H stretch (Aliphatic)
~1600 - 1450 Medium-Strong C_::C’ C=N stretch (Pyridine
ring)

~1400 - 1300 Strong B-O stretch
~1100 - 1000 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assighment
167.08 High [M]+ (Molecular lon)
149.07 Medium [M - H20]+
136.06 Medium [M - OCHs]+
122.05 High [M - CH20CHs]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (5-(Methoxymethyl)pyridin-3-
yl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or

D20)

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for 1H NMR.
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» 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction. Chemical shifts are referenced to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o Alarger number of scans will be necessary due to the lower natural abundance and
sensitivity of the 13C nucleus.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
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o The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500

amu).

o For ESI, the analysis can be performed in both positive and negative ion modes to identify
the molecular ion and common adducts.

Visualizations
Workflow for Spectroscopic Analysis
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Compound Synthesis

(5-(Methoxymethyl)pyridin-3-yl)boronic acid Synthesis
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Caption: General workflow for the synthesis and spectroscopic analysis of an organic
compound.

Hypothetical Sighaling Pathway Involvement
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Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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